3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinoethyl side chain, and a dihydrochromeno[8,7-e][1,3]oxazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions
- Formation of the Chromeno[8,7-e][1,3]oxazinone Core:
- The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-e][1,3]oxazinone core.
- Typical reagents include aldehydes, ketones, and amines, with catalysts such as Lewis acids or bases to facilitate the cyclization.
- Introduction of the Chlorophenyl Group:
- The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
- Common reagents include chlorobenzene derivatives and halogenating agents like N-chlorosuccinimide (NCS).
- Attachment of the Morpholinoethyl Side Chain:
- The morpholinoethyl side chain is attached through nucleophilic substitution reactions.
- Reagents such as morpholine and ethyl halides are used under basic conditions to achieve the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the morpholinoethyl side chain, leading to the formation of N-oxides.
- Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction:
- Reduction reactions can occur at the oxazinone core, converting it to dihydro or tetrahydro derivatives.
- Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution:
- The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.
- Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholinoethyl side chain typically yields N-oxides, while reduction of the oxazinone core can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as an antifungal and antibacterial agent. Studies have demonstrated its efficacy against various pathogenic strains, making it a candidate for the development of new antimicrobial drugs .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- 3-(4-chlorophenyl)-4-substituted pyrazole derivatives:
- These compounds share the chlorophenyl group but differ in their core structure and side chains.
- They have shown similar antifungal and antibacterial activities .
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates:
- These compounds have a similar oxazinone core but differ in their substituents and overall structure.
- They are used in the synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles .
Uniqueness: 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is unique due to its combination of a chlorophenyl group, a morpholinoethyl side chain, and a dihydrochromeno[8,7-e][1,3]oxazinone core. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-17-3-1-16(2-4-17)20-14-29-23-18(22(20)27)5-6-21-19(23)13-26(15-30-21)8-7-25-9-11-28-12-10-25/h1-6,14H,7-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPUJSNKIHRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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